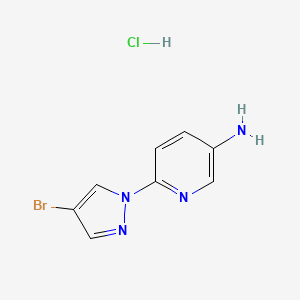

6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride

Description

6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride (CAS: 1431965-42-2) is a heterocyclic compound featuring a pyridine core substituted with a brominated pyrazole moiety and an amine group. Its molecular formula is C₈H₈BrClN₄, with a molecular weight of 275.54 g/mol . This compound is primarily utilized in medicinal chemistry as a building block for synthesizing kinase inhibitors and other bioactive molecules. Notably, its commercial availability has been discontinued in various quantities (e.g., 1g, 5g), as reported by Enamine Ltd and CymitQuimica .

Properties

IUPAC Name |

6-(4-bromopyrazol-1-yl)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4.ClH/c9-6-3-12-13(5-6)8-2-1-7(10)4-11-8;/h1-5H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URABHSRDIZAJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=C(C=N2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride typically involves the following steps:

Bromination of Pyrazole: The starting material, pyrazole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

Coupling with Pyridine Derivative: The brominated pyrazole is then coupled with a pyridine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminated derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine exhibit potent anticancer properties. For example, studies have demonstrated that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to modulate signaling pathways makes it a promising candidate for developing novel anticancer therapies .

Monoamine Oxidase Inhibition

The compound has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating depression and other neuropsychiatric disorders. Research findings suggest that certain derivatives of this compound show selective inhibition against both MAO-A and MAO-B isoforms, indicating potential therapeutic applications in mood disorders and neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential building block in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization, enabling the development of diverse chemical entities with potential biological activity. This versatility is particularly valuable in pharmaceutical chemistry for creating libraries of compounds for screening against various biological targets .

Biochemical Research

Targeting Protein Kinases

The compound has been investigated as a potential inhibitor of specific protein kinases, which play critical roles in cell signaling and regulation. Inhibition of these kinases can lead to therapeutic effects in diseases such as cancer and diabetes. Studies have shown that modifications to the pyrazolyl group can enhance selectivity and potency against particular kinase targets .

Case Studies

Mechanism of Action

The mechanism of action of 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride and related pyrazole derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine HCl | C₈H₈BrClN₄ | 275.54 | 1431965-42-2 | Pyridine backbone, brominated pyrazole, amine hydrochloride salt |

| 4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline HCl | C₉H₈BrClFN₃ | 292.54 | 1432034-89-3 | Aniline backbone, fluorine substituent, brominated pyrazole |

| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine diHCl | C₇H₁₄BrCl₂N₃ | 304.07 | 2173992-40-8 | Ethylamine chain, methyl-substituted pyrazole, dihydrochloride salt |

| 3-(5-Iodo-1H-pyrazol-1-yl)propanoic acid | C₆H₇IN₂O₂ | 266.04 | Not specified | Propanoic acid chain, iodinated pyrazole, carboxylic acid functionality |

Key Observations:

Backbone Variation :

- The target compound uses a pyridine core, while 4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline HCl employs an aniline backbone. Pyridine derivatives often exhibit enhanced metabolic stability compared to aniline analogs, which may oxidize readily .

- The dihydrochloride salt in 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine diHCl increases aqueous solubility, a critical factor for in vivo pharmacokinetics .

Halogen Substituents: Bromine in the target compound versus iodine in 3-(5-Iodo-1H-pyrazol-1-yl)propanoic acid alters electronic properties. Bromine’s lower electronegativity may reduce steric hindrance, favoring binding interactions in enzyme active sites .

Functional Group Diversity: The carboxylic acid group in 3-(5-Iodo-1H-pyrazol-1-yl)propanoic acid enables conjugation with other molecules (e.g., peptides), contrasting with the amine hydrochloride’s role as a hydrogen-bond donor/acceptor .

Biological Activity

6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a brominated pyrazole ring attached to a pyridine structure, which enhances its solubility and reactivity. Its biological activity encompasses various pharmacological effects, particularly in anticancer and anti-inflammatory applications.

- IUPAC Name : 6-(4-bromopyrazol-1-yl)pyridin-3-amine; hydrochloride

- Molecular Formula : C₈H₇BrN₄·ClH

- Molecular Weight : 275.53 g/mol

- CAS Number : 1431965-42-2

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including:

- Anticancer Activity : Numerous studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines. Specifically, compounds with the 1H-pyrazole structure have shown effectiveness against lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .

- Anti-inflammatory Effects : Pyrazole derivatives have been investigated for their anti-inflammatory properties, showing potential in reducing inflammation markers such as TNF-α and IL-6 .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as monoamine oxidase (MAO) and cyclin-dependent kinases (CDK), which are crucial in cancer progression .

Anticancer Studies

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 3.79 |

| Compound B | HepG2 (Liver) | 12.50 |

| Compound C | A549 (Lung) | 42.30 |

These findings suggest that the brominated variant may have enhanced activity due to its structural characteristics .

Anti-inflammatory Studies

In another study focusing on anti-inflammatory activity, pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines. The compound showed promising results comparable to standard anti-inflammatory drugs:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Standard Drug (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |

| Test Compound | 61–85% at 10 µM | 76–93% at 10 µM |

This indicates that the compound could serve as a lead for developing new anti-inflammatory agents .

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

- Inhibition of Kinases : The compound's structure allows it to interact with various kinases involved in cell signaling pathways critical for cancer cell proliferation.

- Modulation of Enzyme Activity : Its ability to inhibit enzymes like MAO suggests potential applications in neurodegenerative diseases and mood disorders.

- Cytokine Modulation : By inhibiting cytokine production, it may reduce inflammation and associated tissue damage.

Q & A

Basic: What are the established synthetic routes for 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 4-bromo-1H-pyrazole with a substituted pyridin-3-amine precursor. Key steps include:

- Nucleophilic substitution : Reacting 3-aminopyridine derivatives with 4-bromo-1H-pyrazole under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol or ether .

Optimization strategies : - Monitor reaction progress via TLC or HPLC to minimize side products (e.g., di-substituted pyrazole byproducts).

- Adjust stoichiometry (1:1.2 pyrazole:pyridine ratio) to favor mono-substitution .

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.54 for C₈H₈BrClN₄) .

- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .

Advanced: How can computational methods predict the reactivity of the bromine substituent in functionalization reactions?

Answer:

- DFT calculations : Model the electron density around the bromine atom to assess susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyrazole ring enhances Br’s leaving-group ability .

- Molecular docking : Predict interactions with biological targets (e.g., TRPA1/TRPV1 ion channels) by simulating binding poses of bromine-modified analogs .

- Hammett parameters : Use σ⁻ values to quantify Br’s meta-directing effects in electrophilic substitutions .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 for TRP channel inhibition) to control for cell-type specificity .

- Metabolic stability tests : Incubate with liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) leads to false-negative results .

- Orthogonal validation : Combine SPR (binding affinity) and patch-clamp electrophysiology (ion channel blockage) to confirm mechanism .

Advanced: How does the hydrochloride salt form influence crystallization and solubility in pharmacological studies?

Answer:

- Salt screening : Compare hydrochloride with other counterions (e.g., sulfate, citrate) using pH-solubility profiles. Hydrochloride salts often enhance aqueous solubility (e.g., >10 mg/mL in PBS) .

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow single crystals for structure-property analysis. SHELXD can phase high-resolution data for charge-density studies .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

- Byproduct control : Use in situ IR to monitor intermediates and suppress di-brominated products.

- Flow chemistry : Improve heat transfer and mixing efficiency for exothermic coupling steps .

- Catalytic systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig amination to enhance yield (>85%) .

Advanced: How can isotopic labeling (e.g., ²H or ¹⁵N) aid in mechanistic studies of this compound?

Answer:

- Deuterated analogs : Synthesize 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine-d₄ to track metabolic pathways via LC-MS .

- ¹⁵N NMR : Label the pyridine amine to study hydrogen-bonding interactions in solid-state polymorphs .

Table: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₈BrClN₄ | |

| Molecular Weight | 275.54 g/mol | |

| Purity (HPLC) | ≥97% | |

| Solubility (PBS, pH 7.4) | 12 mg/mL | |

| Melting Point | 215–220°C (decomposes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.